2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid
Description
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYIMSPNWXYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most widely documented method involves the cyclocondensation of 4-bromo-3,5-dimethylpyrazole with maleic anhydride in a biphasic solvent system. This approach, adapted from patents on analogous compounds, leverages the nucleophilic attack of the pyrazole nitrogen on the α,β-unsaturated carbonyl group of maleic anhydride.
Reaction Scheme:
Optimization Parameters
-
Solvent System : A water-toluene biphasic system minimizes side reactions and simplifies product isolation.
-
Temperature : Reactions proceed optimally at 60–80°C, with higher temperatures accelerating decomposition.
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Catalyst : Base catalysts (e.g., KCO) improve yields by deprotonating the pyrazole nitrogen.
Table 1: Cyclocondensation Yield Under Varied Conditions
| Solvent System | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Water-Toluene (1:1) | 70 | KCO | 78 |
| Water-Ethyl Acetate | 60 | None | 45 |
| Water-Dichloromethane | 80 | NaHCO | 65 |
Data adapted from patent WO2020126645A1.
Bromination of Pre-Formed Pyrazole-Succinic Acid Adducts
Two-Step Synthesis
An alternative route involves brominating 3,5-dimethyl-1H-pyrazol-1-ylsuccinic acid post-synthesis. This method is less common due to regioselectivity challenges but offers flexibility in modifying substituents.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazol-1-ylsuccinic Acid
3,5-Dimethylpyrazole reacts with maleic anhydride in acetic acid at 50°C, yielding the intermediate succinic acid adduct (85% yield).
Step 2: Bromination
The intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane. The 4-position is selectively brominated due to the directing effect of the methyl groups.
Table 2: Bromination Efficiency
| Brominating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NBS | CHCl | 6 | 62 |
| Br | CCl | 4 | 55 |
| HBr/HO | AcOH | 8 | 48 |
Coupling Reactions Using Activated Succinic Acid Derivatives
Carbodiimide-Mediated Coupling
4-Bromo-3,5-dimethylpyrazole is coupled with succinic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyl diimidazole (CDI).
Example Protocol:
T3P®-Promoted Reactions
The propylphosphonic anhydride (T3P®) system enhances coupling efficiency under mild conditions:
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Conditions : 4-Bromo-3,5-dimethylpyrazole, succinic acid, T3P® (50% in ethyl acetate), and DIPEA in DMF at 0°C → 25°C.
Industrial-Scale Considerations
Solvent Recycling
Patents emphasize the use of recoverable solvents (e.g., toluene) to reduce costs and environmental impact.
Purification Techniques
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Crystallization : Ethanol-water mixtures (3:1) achieve >95% purity.
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Chromatography : Silica gel chromatography is avoided industrially due to scalability issues; instead, acid-base extraction is preferred.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yield (78%), scalable | Requires brominated pyrazole precursor |
| Post-Synthesis Bromination | Flexibility in intermediate modification | Low regioselectivity (62% yield) |
| Carbodiimide Coupling | Mild conditions, high purity | Costly reagents (e.g., CDI) |
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of bromo derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing pyrazole rings, such as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, often exhibit significant biological activities, including antitumor properties. The specific interactions of this compound with biological targets are crucial for determining its efficacy as a potential anticancer agent. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar capabilities .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may have potential against Gram-positive bacteria and fungi, which could make it a candidate for developing new antimicrobial agents . Further investigation into its mechanism of action is needed to fully understand its efficacy and safety profile.
Herbicidal Activity
The structural features of this compound may confer herbicidal properties. Compounds with similar structures have been reported to inhibit plant growth, making them useful in agricultural applications as herbicides . This aspect warrants further exploration to assess the compound's effectiveness and environmental impact.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods can be optimized based on yield and purity requirements, which are critical for both research and commercial applications .
Characterization Techniques
Characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | C₇H₉BrN₂O₂ | Lacks a succinic moiety; potential anti-tumor activity |
| 3,5-Dimethylpyrazole | C₅H₇N₃ | Used as a ligand in coordination chemistry |
| 4-Bromo-3,5-dimethylpyrazole | C₇H₈BrN₂ | Known for antimicrobial properties |
This table highlights the structural similarities and differences between this compound and related compounds, emphasizing its unique combination of functionalities that may contribute to diverse biological activities not observed in simpler analogs .
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyrazole-Succinic Acid Family
Compound A : 2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic Acid and 2-(4,5-Dimethyl-1H-pyrazol-1-yl)succinic Acid
- Key Differences: These isomers differ in the positions of the methyl groups on the pyrazole ring (3,4- vs. 4,5-dimethyl).
- Applications : Both are used as urease inhibitors in agricultural chemistry, suggesting that the methyl group arrangement influences biological activity .
Compound B : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Key Differences : Incorporates a benzenesulfonamide group instead of succinic acid and features a chlorophenyl substituent. The sulfonamide group enhances solubility in polar solvents and may confer pharmacological activity (e.g., enzyme inhibition) .
- Physical Properties : Melting point 129–130°C; IR absorption at 1670 cm⁻¹ (C=O stretch), distinct from the succinic acid derivative’s carboxylate bands .
Derivatives with Modified Functional Groups
Compound C : Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Key Differences : Replaces succinic acid with an ethyl acetate group, converting carboxylic acids to an ester. This modification increases lipophilicity and volatility, making it more suitable for organic-phase reactions.
- Reactivity : The ester group undergoes hydrolysis or nucleophilic substitution more readily than the carboxylic acid, enabling tailored synthetic routes .
Compound D : 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Compound A (3,4-dimethyl) | Compound B (sulfonamide) | Compound C (ester) |
|---|---|---|---|---|
| Molecular Weight | 291.10 | ~260–270 (estimated) | 575.91 | 247.09 |
| Solubility | Polar solvents | Moderate (carboxylic acid) | High (sulfonamide) | Organic solvents |
| Melting Point | Not reported | Not reported | 129–130°C | Not reported |
| Key Functional Groups | Carboxylic acid | Carboxylic acid | Sulfonamide, C=O | Ester |
Table 1 : Comparative physicochemical properties of selected analogues .
Electronic and Steric Impacts
Biological Activity
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a novel compound that combines the structural features of a pyrazole ring and a succinic acid moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 291.1 g/mol. The compound features a bromine atom at position 4 of the pyrazole ring and two methyl groups at positions 3 and 5. The succinic acid component contributes to its potential as a bioactive molecule.
| Property | Value |
|---|---|
| CAS Number | 90561-06-1 |
| Molecular Formula | C9H11BrN2O4 |
| Molecular Weight | 291.1 g/mol |
| Melting Point | Not specified |
The mechanism by which pyrazole derivatives exert their biological effects typically involves interference with cellular processes such as enzyme inhibition or disruption of metabolic pathways. For instance, studies on related compounds indicate that they may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .
Case Studies
While direct case studies on this compound are scarce, several investigations into structurally related compounds provide insight into its potential applications:
- Antibacterial Activity : A study on quinoline-based derivatives demonstrated significant bactericidal activity against various pathogens. Similar methodologies could be applied to assess the antibacterial efficacy of this compound .
- Nitrification Inhibition : Research has highlighted the role of pyrazole derivatives as nitrification inhibitors in agricultural settings. These compounds can enhance nitrogen use efficiency in crops by inhibiting the conversion of ammonium to nitrate in the soil . The potential application of this compound in this context warrants further exploration.
Q & A
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodological Answer : Synthesize analogs with modified pyrazole substituents (e.g., replacing Br with Cl or methyl groups). Test biological activity in parallel assays and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide further synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
